1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Description
1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a tetrahydroisoquinoline derivative with a sulfanyl-linked morpholino-oxoethyl substituent at position 3 and a carbonitrile group at position 3. The morpholine moiety may influence hydrogen bonding and solubility, while the sulfanyl group could enhance metabolic stability compared to ether or alkyl chains.
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-ethyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C18H23N3O2S/c1-2-16-14-6-4-3-5-13(14)15(11-19)18(20-16)24-12-17(22)21-7-9-23-10-8-21/h2-10,12H2,1H3 |
InChI Key |
USRCPNIZNNVPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Reaction with N-Sulfonylethylamines
Alternative Cyclization with Polyphosphoric Acid
- Reactants : N-Acylated β-phenylethylamines.
- Conditions : Polyphosphoric acid (PPA) at 130°C for 3 hours.
- Example :
Introduction of the Ethyl Group
The ethyl substituent at position 1 is introduced via alkylation or reduction of pre-functionalized intermediates.
Direct Alkylation
Reductive Amination
- Reactants : Ketone intermediates (e.g., 1-oxo-tetrahydroisoquinoline).
- Conditions : Sodium borohydride (NaBH₄) in ethanol at 0°C.
- Example :
Cyanation at Position 4
The carbonitrile group is introduced via electrochemical cyanation or nucleophilic substitution .
Electrochemical Cyanation
Nucleophilic Substitution
- Reactants : Halogenated tetrahydroisoquinoline (e.g., 4-chloro derivative) with KCN.
- Conditions : DMF at 80°C for 12 hours.
- Yield : 50–65% (extrapolated from similar reactions).
Sulfanyl-Morpholinyl Side Chain Installation
The 3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl} group is added via S-alkylation or Mitsunobu reaction .
S-Alkylation of Thiol Intermediates
Mitsunobu Reaction
- Reactants : Alcohol derivative of morpholinyl-oxoethyl and tetrahydroisoquinoline-3-thiol.
- Conditions : DIAD, PPh₃ in THF.
- Yield : 60–75% (based on analogous sulfanylations).
Full Synthetic Routes
Route 1: Sequential Functionalization
- Core Synthesis : Pictet-Spengler cyclization (90% yield).
- Ethylation : Alkylation with ethyl iodide (75% yield).
- Cyanation : Electrochemical method (70% yield).
- Sulfanyl-Morpholinyl Addition : S-Alkylation (80% yield).
- Overall Yield : ~38%.
Route 2: Convergent Approach
- Pre-functionalized Core : 1-Ethyl-4-cyano-3-thiol-tetrahydroisoquinoline.
- Side Chain Coupling : Mitsunobu reaction with morpholinyl-oxoethyl alcohol (70% yield).
- Overall Yield : ~50%.
Optimization and Challenges
- Regioselectivity : Use of bulky bases (e.g., LDA) ensures substitution at position 3.
- Side Reactions : Over-alkylation is mitigated by stoichiometric control.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity.
Data Tables
Table 1: Comparison of Cyanation Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Electrochemical | −10°C, Mg anode, 6 h | 75 | |
| Nucleophilic (KCN) | DMF, 80°C, 12 h | 65 |
Table 2: Sulfanyl-Morpholinyl Coupling Efficiency
| Reaction Type | Reagents | Yield (%) |
|---|---|---|
| S-Alkylation | TEA, THF, rt | 85 |
| Mitsunobu | DIAD, PPh₃ | 70 |
Chemical Reactions Analysis
1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the tetrahydroisoquinoline core, depending on the reagents and conditions used.
Common reagents include acids, bases, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit anticancer properties. Research has shown that compounds similar to 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can inhibit tumor growth in various cancer cell lines. For instance, compounds targeting specific signaling pathways involved in cell proliferation have demonstrated efficacy against breast cancer and leukemia cells .
Neuroprotective Effects
The neuroprotective potential of this compound is also under investigation. Tetrahydroisoquinolines are known to interact with neurotransmitter systems and may protect neurons from oxidative stress and apoptosis. Studies suggest that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory responses .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of compounds containing morpholine and sulfanyl functionalities. Preliminary data suggest that 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile may exhibit activity against various bacterial strains. Further exploration of its mechanism could lead to new treatments for resistant bacterial infections .
Synthesis and Derivatives
The synthesis of 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. Researchers are continuously exploring derivatives of this compound to enhance its potency and selectivity against targeted diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Model : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms .
- Neuroprotection in Animal Models : Animal studies showed that administration of this compound improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation .
- Antimicrobial Testing : Laboratory tests revealed that derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The pathways involved often include modulation of signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents at positions 1, 3, and the tetrahydroisoquinoline core:
Key Observations :
Physical and Spectral Properties
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | Molecular Formula | Yield (%) |
|---|---|---|---|---|
| Target Compound | Not reported | Expected: ~1668 (C=O), ~2210 (C≡N) | C₁₈H₂₄N₄O₂S | - |
| 6f | 119–121 | 1668 (C=O), 2210 (C≡N) | C₃₃H₃₉N₉O₂ | 82 |
| 6i | 211–213 | 1674 (C=O), 2218 (C≡N) | C₃₅H₃₇N₉O₃ | 80 |
| 10a | 164–166 | 1658 (C=O), 2207 (C≡N) | Not fully reported | 74 |
Biological Activity
1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. Its structure incorporates a tetrahydroisoquinoline core, which is prevalent in many biologically active molecules. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 345.5 g/mol. The IUPAC name for this compound is:
1-ethyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile.
The unique features of this compound include:
- A tetrahydroisoquinoline core .
- An ethyl group and a morpholine moiety , which may influence its biological activity.
- A carbonitrile group that contributes to its chemical reactivity.
The biological activity of 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor or receptor agonist/antagonist, influencing various signal transduction pathways and cellular functions.
Biological Activities
Research indicates that compounds within the tetrahydroisoquinoline class exhibit diverse biological activities. These include:
- Antimicrobial Activity : THIQ analogs have shown effectiveness against various pathogens, including bacteria and fungi.
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage associated with neurodegenerative diseases.
- Anti-cancer Properties : There is ongoing research into the potential of THIQ derivatives in cancer treatment due to their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of tetrahydroisoquinoline derivatives:
- Antimicrobial Studies : One study investigated the antimicrobial properties of various THIQ derivatives against a range of bacterial strains. The results indicated significant inhibition zones for certain derivatives, suggesting potential as novel antibacterial agents .
- Neuroprotective Studies : Research conducted on THIQ analogs demonstrated their ability to reduce oxidative stress in neuronal cells, indicating potential therapeutic applications in treating neurodegenerative disorders .
- Anti-cancer Activity : A study focused on the cytotoxic effects of THIQ compounds on cancer cell lines showed that specific substitutions on the tetrahydroisoquinoline core significantly enhanced anti-cancer activity .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
